

# Application of Carbimazole-d5 as an Internal Standard in Bioanalysis

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## Compound of Interest

Compound Name: Carbimazole-d5

Cat. No.: B15599236

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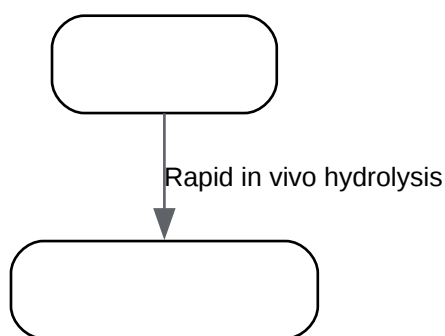
## Introduction

Carbimazole is an antithyroid pro-drug that is rapidly and completely metabolized to its active form, methimazole, after administration.<sup>[1][2]</sup> Consequently, the bioanalysis of carbimazole in pharmacokinetic and toxicokinetic studies typically involves the quantification of methimazole in biological matrices. For accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. While **Carbimazole-d5** is available, the analysis of its active metabolite, methimazole, is often performed. This application note details a validated bioanalytical method for the determination of methimazole in human plasma using its deuterated analog, Methimazole-d3, as the internal standard. This method is suitable for studies involving the administration of carbimazole.

Stable isotope-labeled internal standards, such as Methimazole-d3, are ideal for LC-MS/MS bioanalysis as they share very similar physicochemical properties with the analyte, co-elute chromatographically, and account for variability in sample preparation and matrix effects.<sup>[3]</sup>

## Metabolic Pathway of Carbimazole

Carbimazole is rapidly and completely converted to methimazole in vivo. This biotransformation is a critical consideration in the design of bioanalytical methods.



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Caption: Metabolic conversion of Carbimazole to Methimazole.

## Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of methimazole in human plasma, adapted from a published study by Ito et al., 2020.[4]

## Materials and Reagents

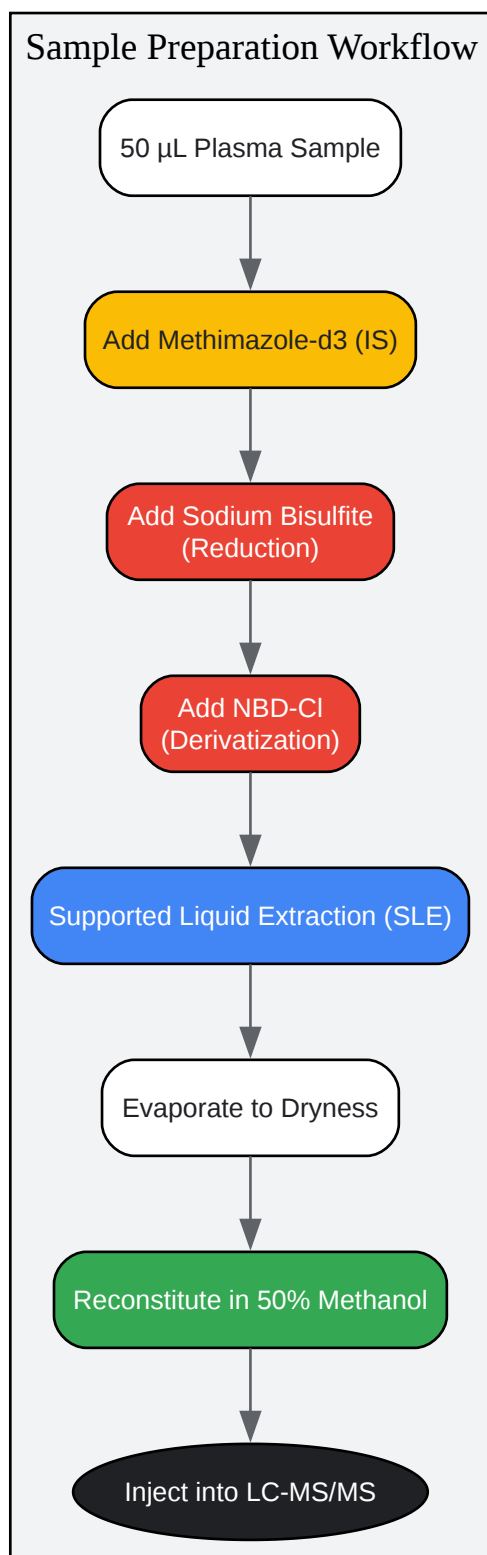
- Methimazole (Analyte)
- Methimazole-d3 (Internal Standard)
- Human Plasma (Matrix)
- Sodium Bisulfite
- 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (Derivatizing agent)
- Supported Liquid Extraction (SLE) cartridges
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Other standard laboratory reagents

## Stock and Working Solutions Preparation

- **Stock Solutions:** Prepare individual stock solutions of methimazole and Methimazole-d3 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the methimazole stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Methimazole-d3 at an appropriate concentration in 50% methanol.

## Sample Preparation

The following sample preparation procedure involves reduction, derivatization, and extraction to enhance the stability and chromatographic retention of methimazole.



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Caption: Workflow for plasma sample preparation.

#### Detailed Protocol:

- To 50  $\mu$ L of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 50  $\mu$ L of the Methimazole-d3 internal standard working solution.
- Add a solution of sodium bisulfite to reduce any disulfide-bonded methimazole.<sup>[4]</sup>
- Add 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) to derivatize the free sulfhydryl group of methimazole.<sup>[4]</sup>
- Vortex the mixture.
- Load the entire sample onto a supported liquid extraction (SLE) cartridge and wait for 5 minutes for the sample to absorb.
- Elute the derivatized analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of 50% methanol.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

### Liquid Chromatography (LC)

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.3 mL/min
Gradient	Optimized for separation (e.g., 20-95% B over 5 min)
Injection Volume	10 µL
Column Temperature	40°C

### Mass Spectrometry (MS)

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	To be determined for NBD-derivatized methimazole
MRM Transition (IS)	To be determined for NBD-derivatized Methimazole-d3
Collision Energy	Optimized for each transition
Dwell Time	100 ms

## Method Validation Data

The following tables summarize the performance characteristics of the described method, demonstrating its suitability for bioanalytical applications.[\[4\]](#)

**Table 1: Calibration Curve and Linearity**

Parameter	Value
Concentration Range	1 - 1000 ng/mL
Regression Model	Weighted (1/x <sup>2</sup> ) linear
Correlation Coefficient (r <sup>2</sup> )	> 0.999

**Table 2: Accuracy and Precision**

QC Concentration	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low QC	< 10.2%	89.5% - 101.1%	< 9.8%	96.0% - 99.7%
Mid QC	< 10.2%	89.5% - 101.1%	< 9.8%	96.0% - 99.7%
High QC	< 10.2%	89.5% - 101.1%	< 9.8%	96.0% - 99.7%

Data presented are based on the performance characteristics reported by Ito et al., 2020.[\[4\]](#)

## Application

This validated LC-MS/MS method was successfully applied to determine the serum concentrations of total methimazole in patients with Graves' disease following the oral administration of methimazole.[\[4\]](#) The measured concentrations were found to be dose-dependent, demonstrating the utility of the method in clinical research and pharmacokinetic studies.[\[4\]](#) Given that carbimazole is a pro-drug of methimazole, this method is directly applicable to studies involving carbimazole administration.

## Conclusion

The use of a stable isotope-labeled internal standard, such as Methimazole-d<sub>3</sub>, is crucial for the development of robust and reliable bioanalytical methods for the quantification of methimazole in biological matrices. The detailed protocol and validation data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals for the accurate measurement of methimazole concentrations in support of

pharmacokinetic, toxicokinetic, and clinical studies involving carbimazole or methimazole administration.

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